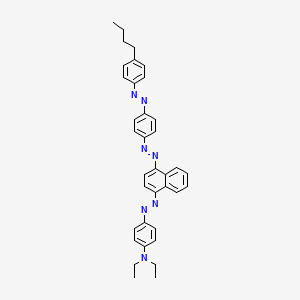
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This particular compound is notable for its intricate structure, which includes multiple azo linkages and various substituents, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- typically involves multiple steps, starting with the preparation of intermediate azo compounds. The general synthetic route includes:
Diazotization: The initial step involves the diazotization of aniline derivatives to form diazonium salts.
Coupling Reactions: These diazonium salts are then coupled with various aromatic compounds to form azo linkages. This process is repeated to introduce multiple azo groups.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes involving light-induced changes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials requiring specific color properties and stability.
作用機序
The mechanism by which Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- exerts its effects involves its ability to undergo photoisomerization. This process involves the reversible transformation between cis and trans isomers upon exposure to light. The molecular targets and pathways involved include interactions with various enzymes and receptors, leading to changes in biological activity and function.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings linked by an azo group.
Disperse Orange 1: An azo dye with similar photoisomerization properties.
Methyl Red: Another azo dye used as a pH indicator.
Uniqueness
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- is unique due to its multiple azo linkages and complex structure, which confer specific properties such as enhanced stability, distinct color properties, and the ability to undergo multiple functionalization reactions. These characteristics make it particularly valuable in applications requiring precise control over molecular structure and reactivity.
特性
CAS番号 |
79118-38-0 |
|---|---|
分子式 |
C36H37N7 |
分子量 |
567.7 g/mol |
IUPAC名 |
4-[[4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]naphthalen-1-yl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H37N7/c1-4-7-10-27-13-15-28(16-14-27)37-38-29-17-19-30(20-18-29)39-41-35-25-26-36(34-12-9-8-11-33(34)35)42-40-31-21-23-32(24-22-31)43(5-2)6-3/h8-9,11-26H,4-7,10H2,1-3H3 |
InChIキー |
CVUSIAPMJUJTPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



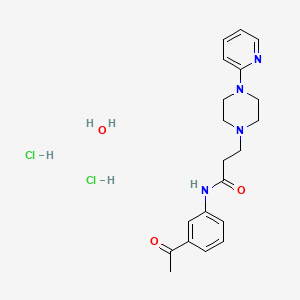
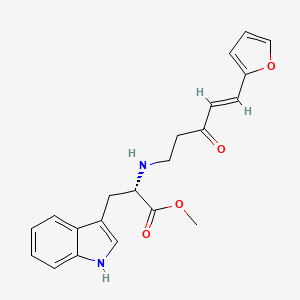
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
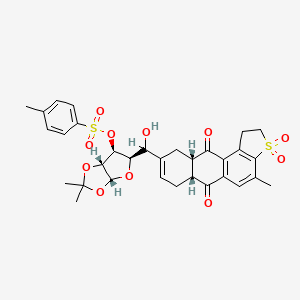
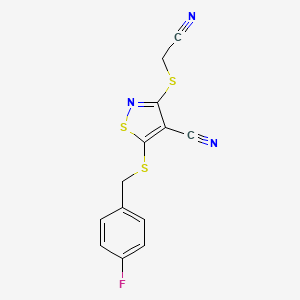
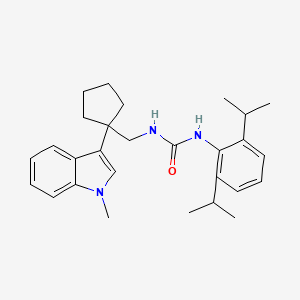

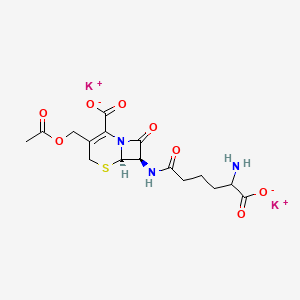


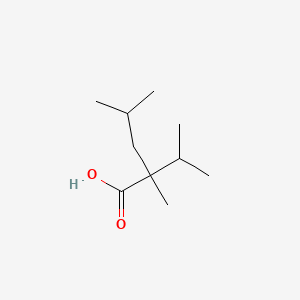
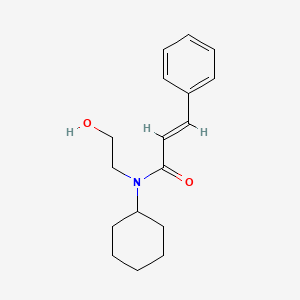
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
